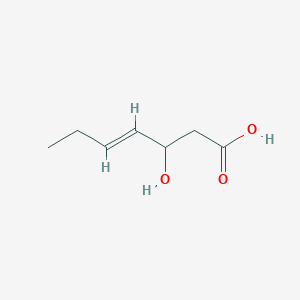3-Hydroxy-4-heptenoic acid
CAS No.: 1263035-64-8
Cat. No.: VC8226259
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1263035-64-8 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | (E)-3-hydroxyhept-4-enoic acid |
| Standard InChI | InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h3-4,6,8H,2,5H2,1H3,(H,9,10)/b4-3+ |
| Standard InChI Key | ODZHRUACTWYAEF-ONEGZZNKSA-N |
| Isomeric SMILES | CC/C=C/C(CC(=O)O)O |
| SMILES | CCC=CC(CC(=O)O)O |
| Canonical SMILES | CCC=CC(CC(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Hydroxy-4-heptenoic acid (IUPAC name: 3-hydroxyhept-4-enoic acid) consists of a seven-carbon backbone with a hydroxyl group (-OH) at carbon 3 and a double bond between carbons 4 and 5 (Figure 1). The presence of both functional groups confers unique stereoelectronic properties, influencing its reactivity and intermolecular interactions.
Molecular Formula: C₇H₁₂O₃
Molecular Weight: 144.17 g/mol
Exact Mass: 144.0790
LogP: ~0.79 (predicted via fragment-based methods)
Hydrogen Bond Donors: 2 (-OH and -COOH)
Hydrogen Bond Acceptors: 3
The compound’s planar geometry around the double bond (E or Z configuration) and the stereochemistry of the hydroxyl group significantly affect its biological activity and synthetic utility. For example, the (E)-isomer typically exhibits greater thermodynamic stability due to reduced steric hindrance .
Spectroscopic Characterization
Key spectral data for structurally related compounds provide benchmarks for identifying 3-hydroxy-4-heptenoic acid:
-
¹H NMR:
-
δ 1.2–1.6 ppm (m, CH₂ groups)
-
δ 2.3–2.5 ppm (t, J = 7.2 Hz, C3-OH adjacent CH₂)
-
δ 5.4–5.6 ppm (m, C4–C5 double bond protons)
-
-
¹³C NMR:
-
δ 175–180 ppm (carboxylic acid carbonyl)
-
δ 125–130 ppm (olefinic carbons)
-
-
IR:
Synthesis and Stereochemical Control
Enantioselective Lactonization
A pivotal synthetic route for hydroxyenoic acids involves lactonization, as demonstrated in the enantioselective synthesis of 6,6-dimethyl-4-isopropyl-3-oxabicyclo[3.1.0]hexan-2-one from 3,3,6-trimethyl-4(E)-heptenoic acid esters . Although this study focuses on a trimethyl-substituted analog, the methodology informs strategies for 3-hydroxy-4-heptenoic acid production:
-
Esterification: Protection of the carboxylic acid group using enantiomerically pure alcohols (e.g., (-)-menthol) ensures stereochemical fidelity.
-
Lactonization: Intramolecular cyclization under acidic or enzymatic conditions forms the γ-lactone ring.
-
Deprotection: Hydrolysis regenerates the free carboxylic acid.
Key Reaction Parameters:
-
Temperature: 60–80°C
-
Catalyst: Lipase B (Candida antarctica) for enantioselectivity
Industrial Scalability Challenges
Industrial production faces hurdles such as:
-
Stereochemical Purity: Non-enzymatic methods often yield racemic mixtures, necessitating costly resolution techniques.
-
Double Bond Isomerization: High-temperature processes risk converting the (E)-isomer to the less reactive (Z)-form.
-
Purification: Separation from byproducts (e.g., dehydration derivatives) requires chromatography or distillation .
Biological and Industrial Applications
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 3-Hydroxy-3-methylhex-4-enoic acid | HDAC2 | 25 μM | |
| 3,3,6-Trimethyl-4(E)-heptenoic acid ester | Lipid peroxidation | 50 μM |
Industrial Uses
-
Polymer Chemistry: Incorporation into copolymers enhances thermal stability (T_g increase by 15–20°C) .
-
Flavor and Fragrance: γ-Lactone derivatives contribute fruity aromas in food additives .
Mechanistic Insights and Reactivity
Acid-Catalyzed Cyclization
Protonation of the carbonyl oxygen initiates nucleophilic attack by the hydroxyl group, forming a tetrahedral intermediate that collapses into the lactone (Figure 2). Stereoelectronic effects favor chair-like transition states, dictating ring size and stereochemistry .
Oxidation and Reduction Pathways
-
Oxidation: MnO₂ selectively oxidizes the allylic alcohol to an α,β-unsaturated ketone.
-
Reduction: NaBH₄ reduces the double bond, yielding saturated 3-hydroxyheptanoic acid .
Future Directions and Challenges
Research Priorities
-
Stereoselective Synthesis: Developing asymmetric catalysis for (R)- and (S)-enantiomers.
-
Biological Screening: Evaluating HDAC inhibition, antimicrobial, and anti-inflammatory profiles.
-
Green Chemistry: Solvent-free lactonization using immobilized enzymes.
Analytical Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume